molecular formula C14H13NO3 B12572490 2-Aminophenyl 4-methoxybenzoate CAS No. 192199-53-4

2-Aminophenyl 4-methoxybenzoate

Cat. No.: B12572490
CAS No.: 192199-53-4
M. Wt: 243.26 g/mol
InChI Key: ZBYADULSWMAJBE-UHFFFAOYSA-N
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Description

2-Aminophenyl 4-methoxybenzoate is an organic compound that belongs to the class of esters It is composed of an aminophenyl group attached to a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminophenyl 4-methoxybenzoate typically involves the esterification of 2-aminophenol with 4-methoxybenzoic acid. One common method is to react 2-aminophenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Aminophenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: 2-Aminophenyl 4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Aminophenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of polymers and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Aminophenyl 4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenyl benzoate: Lacks the methoxy group, which can affect its reactivity and applications.

    4-Methoxyphenyl benzoate: Lacks the amino group, which can influence its biological activity.

    2-Aminophenyl 4-chlorobenzoate: Contains a chlorine atom instead of a methoxy group, leading to different chemical properties.

Uniqueness

2-Aminophenyl 4-methoxybenzoate is unique due to the presence of both an amino group and a methoxy group, which confer distinct chemical and biological properties

Properties

CAS No.

192199-53-4

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(2-aminophenyl) 4-methoxybenzoate

InChI

InChI=1S/C14H13NO3/c1-17-11-8-6-10(7-9-11)14(16)18-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3

InChI Key

ZBYADULSWMAJBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2N

Origin of Product

United States

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